

what is the critical micelle concentration of SDS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dodecyl sulfate*

Cat. No.: *B082804*

[Get Quote](#)

An In-depth Technical Guide on the Critical Micelle Concentration of **Sodium Dodecyl Sulfate** (SDS)

Introduction

Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is a cornerstone in various scientific and industrial applications, from its use in cleaning agents to its critical role in biochemical analysis and pharmaceutical formulations.^[1] A fundamental property governing its behavior in aqueous solutions is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles.^{[2][3]} Below the CMC, SDS molecules exist primarily as monomers, some of which adsorb at interfaces, leading to a significant reduction in surface tension.^{[4][5]} Once the CMC is reached, the surface is saturated, and any additional surfactant molecules form micelles in the bulk solution, causing physical properties like surface tension and conductivity to change abruptly.^{[1][2]}

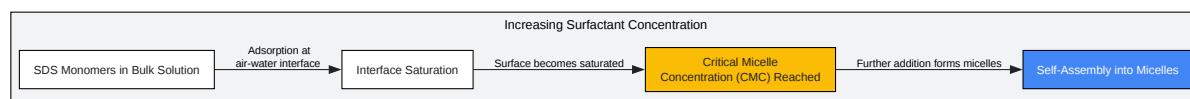
For researchers, scientists, and drug development professionals, a thorough understanding of the CMC of SDS is paramount. This value dictates the concentration required for processes such as solubilizing poorly soluble drugs, denaturing proteins for electrophoresis, and creating stable emulsions for drug delivery systems.^{[6][7]} This guide provides a comprehensive overview of the CMC of SDS, the factors that influence it, and detailed protocols for its experimental determination.

Critical Micelle Concentration of SDS

The accepted CMC of **Sodium Dodecyl Sulfate** in pure water at 25°C (298.15 K) is approximately 8.0 mM to 8.3 mM.[\[2\]](#)[\[3\]](#)[\[8\]](#) This value, however, is not absolute and is highly sensitive to the experimental conditions.

Factors Influencing the CMC of SDS

Several factors can significantly alter the CMC of SDS, a critical consideration for reproducing experimental results and optimizing formulations.[\[9\]](#)


- **Addition of Electrolytes:** The presence of salts (electrolytes) in an aqueous SDS solution decreases the CMC and increases the size of the micelles.[\[10\]](#) The added counterions (e.g., Na^+ from NaCl) reduce the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules, which promotes micellization at a lower concentration.[\[10\]](#)[\[11\]](#)
- **Temperature:** The effect of temperature on the CMC of ionic surfactants like SDS is complex. The CMC value typically decreases to a minimum and then increases as the temperature rises.[\[11\]](#)[\[12\]](#) For SDS, this minimum often occurs around 25-30°C.
- **Organic Additives and Co-solvents:** The addition of organic molecules like alcohols or acetonitrile can have a varied effect. Small amounts of some organic additives may initially decrease the CMC.[\[13\]](#) However, higher concentrations generally increase the CMC by increasing the solubility of the individual surfactant monomers in the bulk solution, thus disfavoring micelle formation.[\[10\]](#)
- **pH:** The pH of the solution can influence the CMC, although the effect is more pronounced for surfactants with weakly acidic or basic head groups. For SDS, a strong electrolyte, the effect of pH is generally minimal unless it affects the stability of the surfactant molecule itself.
- **Impurities:** The presence of impurities, particularly other surface-active molecules, can significantly impact the measured CMC.[\[14\]](#) Therefore, using highly purified SDS is crucial for accurate and reproducible measurements.

Data Presentation: CMC of SDS Under Various Conditions

The following table summarizes experimentally determined CMC values for SDS under different conditions as reported in the scientific literature.

Condition	CMC (mM)	Temperature (°C)	Measurement Method	Reference
Pure Water	8.0 - 8.3	25	Multiple	[2][3][15]
Pure Water	8.1	25	Conductometry	[8]
30 mM NaCl	7.3	25	Capillary Electrophoresis	[3]
20 mM Borax (pH 9.2)	7.3	25	Capillary Electrophoresis	[3]
3% (v/v) Acetonitrile	7.7	30	Conductometry	[13]
10 mM β -Cyclodextrin	14.8	25	Capillary Electrophoresis	[3]

Logical Diagram: Micelle Formation

[Click to download full resolution via product page](#)

Caption: Logical flow of SDS monomer aggregation into micelles with increasing concentration.

Experimental Protocols for CMC Determination

The CMC is determined by plotting a physical property of the surfactant solution against its concentration and identifying the sharp break in the curve.[2]

Conductometry

Principle: This method is suitable for ionic surfactants like SDS.[\[16\]](#) Below the CMC, conductivity increases linearly with concentration as SDS acts as a strong electrolyte.[\[17\]](#) Above the CMC, the slope of the conductivity plot decreases because the newly formed micelles have a lower mobility than the individual ions and bind some counterions.[\[1\]](#) The intersection of the two linear portions of the plot gives the CMC.[\[8\]](#)

Protocol:

- **Materials:** High-purity SDS, deionized water, conductivity meter, magnetic stirrer, burette, volumetric flasks.
- **Stock Solution Preparation:** Prepare an aqueous stock solution of SDS with a concentration well above the expected CMC (e.g., 50 mM).
- **Measurement Setup:** Place a known volume of deionized water in a beaker with a magnetic stir bar and place it in a thermostatically controlled water bath (e.g., at 25°C). Immerse the conductivity probe in the water.
- **Titration:** Allow the system to equilibrate. Record the initial conductivity of the water. Using a burette, add small, precise aliquots of the SDS stock solution to the water.
- **Data Collection:** After each addition, allow the solution to mix thoroughly and the reading to stabilize before recording the conductivity and the total concentration of SDS.
- **Data Analysis:** Plot the measured specific conductivity (in $\mu\text{S}/\text{cm}$) as a function of the SDS concentration (in mM). Fit two separate straight lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the CMC.[\[18\]](#)

Surface Tensiometry

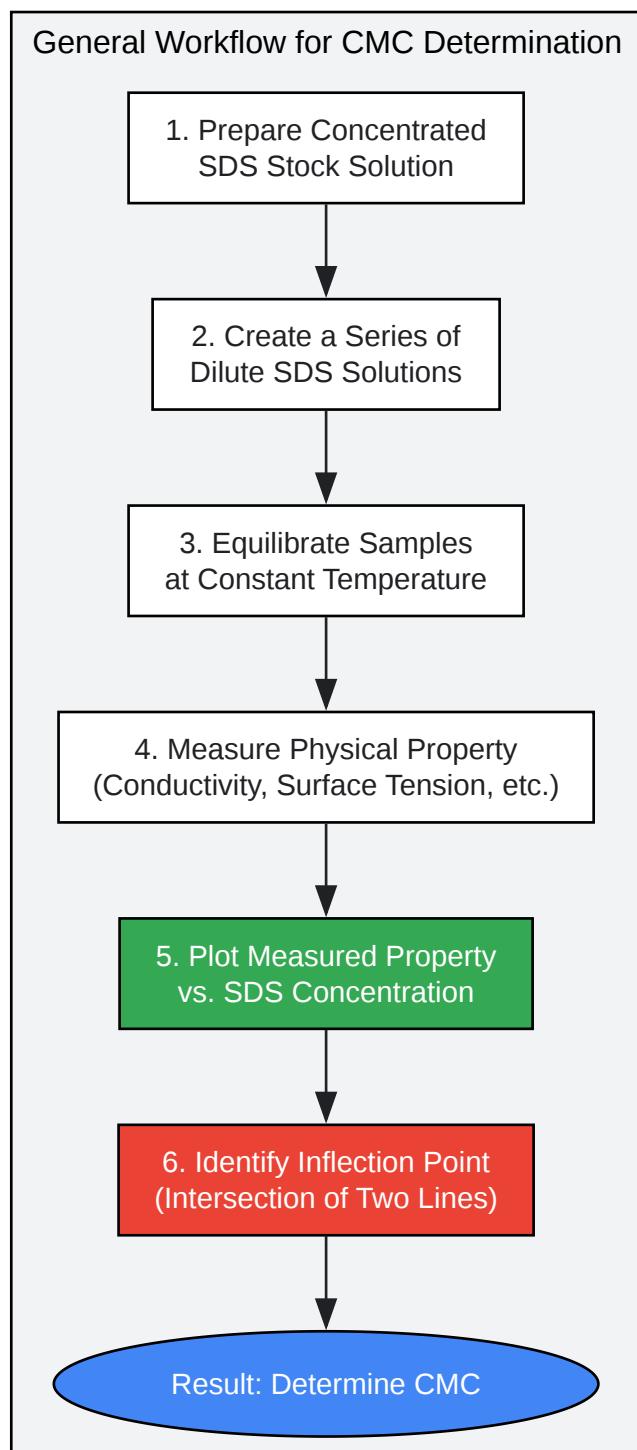
Principle: Surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension of the water. As the SDS concentration increases, the surface tension decreases sharply until the interface becomes saturated with monomers.[\[5\]](#) At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant

with further increases in concentration.[\[2\]](#) The concentration at which the surface tension plateaus is the CMC.[\[4\]](#)

Protocol:

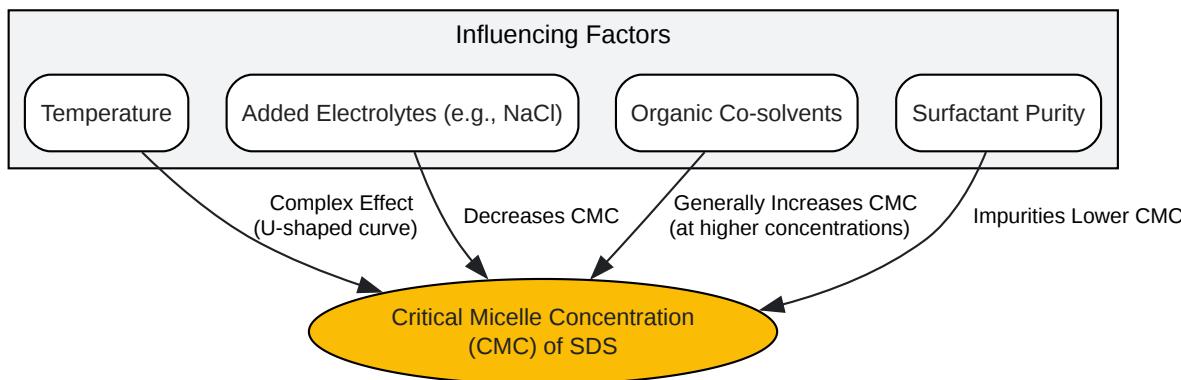
- Materials: High-purity SDS, deionized water, surface tensiometer (using Du Noüy ring or Wilhelmy plate method), volumetric flasks, beakers.[\[19\]](#)
- Solution Preparation: Prepare a series of SDS solutions in deionized water with concentrations spanning the expected CMC (e.g., from 1 mM to 20 mM).
- Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water. Ensure the ring or plate is meticulously cleaned (e.g., by flaming or washing with solvent) before each measurement.
- Measurement: For each solution, measure the surface tension at a constant temperature (e.g., 25°C). Allow the reading to stabilize before recording the value.
- Data Analysis: Plot the surface tension (in mN/m) against the logarithm of the SDS concentration. The CMC is determined from the inflection point where the curve breaks and becomes a plateau.[\[15\]](#)

Fluorescence Spectroscopy


Principle: This highly sensitive method uses a fluorescent probe (e.g., pyrene) that has different fluorescence properties in polar (water) and non-polar (micelle core) environments.[\[20\]](#) Pyrene is sparingly soluble in water but readily partitions into the hydrophobic core of the SDS micelles once they form.[\[13\]](#) This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum, which can be monitored to determine the CMC.[\[21\]](#)

Protocol:

- Materials: High-purity SDS, deionized water, a fluorescent probe (e.g., pyrene), spectrofluorometer, volumetric flasks.
- Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of about 0.1 mM.


- Solution Preparation: Prepare a series of SDS solutions in deionized water with concentrations spanning the expected CMC. To each solution, add a very small aliquot of the pyrene stock solution so that the final pyrene concentration is very low (e.g., 1 μ M) to avoid affecting the micellization process.[18]
- Measurement: Excite the pyrene molecule at a specific wavelength (e.g., 334 nm) and record the emission spectrum.[13] A key parameter to monitor is the ratio of the intensity of the first vibronic peak (I_1) to the third vibronic peak (I_3) of the pyrene emission spectrum.
- Data Analysis: Plot the I_1/I_3 intensity ratio against the SDS concentration. In the aqueous environment below the CMC, the ratio is high. As micelles form and pyrene moves into the non-polar core, the ratio decreases significantly. The CMC is determined from the midpoint of the sharp transition in the plot.[20]

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for determining the CMC of SDS.

Logical Diagram: Factors Influencing SDS CMC

[Click to download full resolution via product page](#)

Caption: Key experimental factors that influence the critical micelle concentration of SDS.

Applications in Drug Development

The principles of micellization and the specific CMC value of SDS are highly relevant in the pharmaceutical field.

- **Solubilization:** SDS micelles can encapsulate hydrophobic (poorly water-soluble) drug molecules within their non-polar cores, significantly increasing the drug's apparent solubility in aqueous formulations.^[7] Knowing the CMC is essential to ensure that the surfactant concentration is sufficient to form micelles for this purpose.
- **Drug Delivery:** Micellar systems are explored as nanocarriers for targeted drug delivery. The stability and drug-loading capacity of these systems are directly related to the surfactant concentration relative to its CMC.
- **Biopharmaceutical Analysis:** In techniques like SDS-PAGE, a high concentration of SDS (well above the CMC) is used to denature proteins and provide a uniform negative charge, allowing for separation based on molecular weight.^[22]

Conclusion

The critical micelle concentration is the single most important parameter for characterizing the behavior of **sodium dodecyl sulfate** in solution.^[13] While the value in pure water is

established at approximately 8.2 mM, it is crucial for scientists and researchers to recognize its strong dependence on experimental conditions such as temperature, ionic strength, and the presence of additives.^[2] Accurate determination of the CMC, through methods like conductometry, tensiometry, or fluorescence spectroscopy, is fundamental for the effective application of SDS in research, analysis, and the development of pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nepjol.info [nepjol.info]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. experienhealthsciences.com [experienhealthsciences.com]
- 7. LDS vs SDS Performance in Specific Scientific Techniques – Sodium [sodiumdodecylsulfate.com]
- 8. researchgate.net [researchgate.net]
- 9. biolinscientific.com [biolinscientific.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. asianpubs.org [asianpubs.org]
- 14. ajbasweb.com [ajbasweb.com]
- 15. jsirjournal.com [jsirjournal.com]
- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
- 18. jcsp.org.pk [jcsp.org.pk]
- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 20. researchgate.net [researchgate.net]
- 21. mattersofmatter.eu [mattersofmatter.eu]
- 22. openpr.com [openpr.com]
- To cite this document: BenchChem. [what is the critical micelle concentration of SDS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082804#what-is-the-critical-micelle-concentration-of-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com